

# Comparative Guide to CO Tolerance of DNA-Modified Cobalt Tungsten Electrocatalysts

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## Compound of Interest

Compound Name: Cobalt;tungsten;hydrate

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This guide provides an objective comparison of the carbon monoxide (CO) tolerance of DNA-modified cobalt tungsten oxide hydroxide hydrate (CTOOH/DNA) electrocatalysts with its unmodified counterpart and conventional platinum-based alternatives. The performance of these electrocatalysts is critical in various applications, including fuel cells and biosensors, where CO poisoning can significantly hinder efficiency and longevity.

## Performance Comparison of CO-Tolerant Electrocatalysts

The following table summarizes the CO tolerance performance of various electrocatalysts based on chronoamperometry data, a technique that measures the decay in electric current over time at a constant potential in the presence of CO. A smaller current drop indicates higher CO tolerance.

Electrocatalyst	CO Tolerance Performance (Chronoamperometry)	Key Observations & Reference
CTOOH/DNA	1.8% current drop after 30 minutes	The presence of DNA significantly enhances CO tolerance by facilitating the removal of adsorbed poisoning species.
CTOOH	2.5% current drop after 30 minutes	The unmodified cobalt tungsten oxide shows good baseline CO tolerance, which is further improved by DNA modification.
Pt/C	~76% current drop after 5 hours (retained only 24% of initial current)	Standard platinum-carbon catalysts exhibit significant poisoning in the presence of CO.
Modified Pt/C	~13% current drop after 5 hours (retained 87% of initial current)	Surface modification can significantly improve the CO tolerance of platinum-based catalysts.
Pt-Ru/C (1:1)	~50% reduction in Hydrogen Oxidation Reaction (HOR) current density after 15 seconds of CO adsorption	Platinum-ruthenium alloys are a well-established alternative with improved CO tolerance compared to pure Pt/C. <a href="#">[1]</a>
Pt-Sn/C	Onset potential for CO oxidation is shifted to lower potentials compared to Pt/C, indicating enhanced CO tolerance. <a href="#">[2]</a>	The addition of tin promotes the bifunctional mechanism for CO oxidation.
Pt-Mo/C	Exhibits high CO tolerance, with an overpotential loss of 100 mV at 1 A cm <sup>-2</sup> in the presence of 100 ppm CO.	Molybdenum's oxophilic nature contributes to the effective removal of CO.

## Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and comparison of results.

### 1. Synthesis of DNA-Modified Cobalt Tungsten Oxide Hydroxide Hydrate (CTOOH/DNA)

- DNA Stock Solution: Disperse 0.12 g of DNA powder in 100 mL of deionized water and stir for 12 hours to obtain a clear solution.
- Catalyst Synthesis:
  - Dissolve 0.1 M of cobalt acetate in 50 mL of deionized water.
  - Add 25 mL of the DNA stock solution (0.12 M) to the cobalt acetate solution.
  - Stir the mixture for 30 minutes to ensure surface modification of the catalyst precursor with DNA.
  - Add 50 mL of 0.1 M sodium tungstate dihydrate ( $\text{Na}_2\text{WO}_4 \cdot 2\text{H}_2\text{O}$ ) solution to the mixture in small aliquots every 10 seconds while stirring.
  - Heat the final mixture using microwave irradiation for 8 minutes. The solution will turn from pink to purple, indicating the formation of CTOOH/DNA nanochains.
  - Centrifuge the product with ethanol/water and dry overnight at 70 °C.
- Control Synthesis (CTOOH without DNA): Follow the same procedure but omit the addition of the DNA stock solution.

### 2. Chronoamperometry for CO Tolerance Assessment

This technique is widely used to evaluate the stability of an electrocatalyst in the presence of CO.<sup>[1]</sup>

- Electrolyte Preparation: Prepare a 0.1 M solution of a suitable electrolyte, such as perchloric acid ( $\text{HClO}_4$ ) or potassium hydroxide (KOH), saturated with either pure  $\text{H}_2$  or a mixture of  $\text{H}_2$  and a known concentration of CO (e.g., 100 ppm).

- **Electrochemical Cell Setup:** Use a standard three-electrode cell with the catalyst-modified glassy carbon electrode as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a reversible hydrogen electrode - RHE).
- **Procedure:**
  - Record a baseline chronoamperogram in the H<sub>2</sub>-saturated electrolyte at a constant potential (e.g., 0.05 V vs. RHE) for a set duration (e.g., 30 minutes or longer).<sup>[1]</sup>
  - Introduce the CO-containing H<sub>2</sub> gas mixture into the electrolyte and record the chronoamperogram under the same conditions.
  - The percentage of current retained is calculated by comparing the final current in the presence of CO to the initial current in the pure H<sub>2</sub> environment.

### 3. CO Stripping Voltammetry

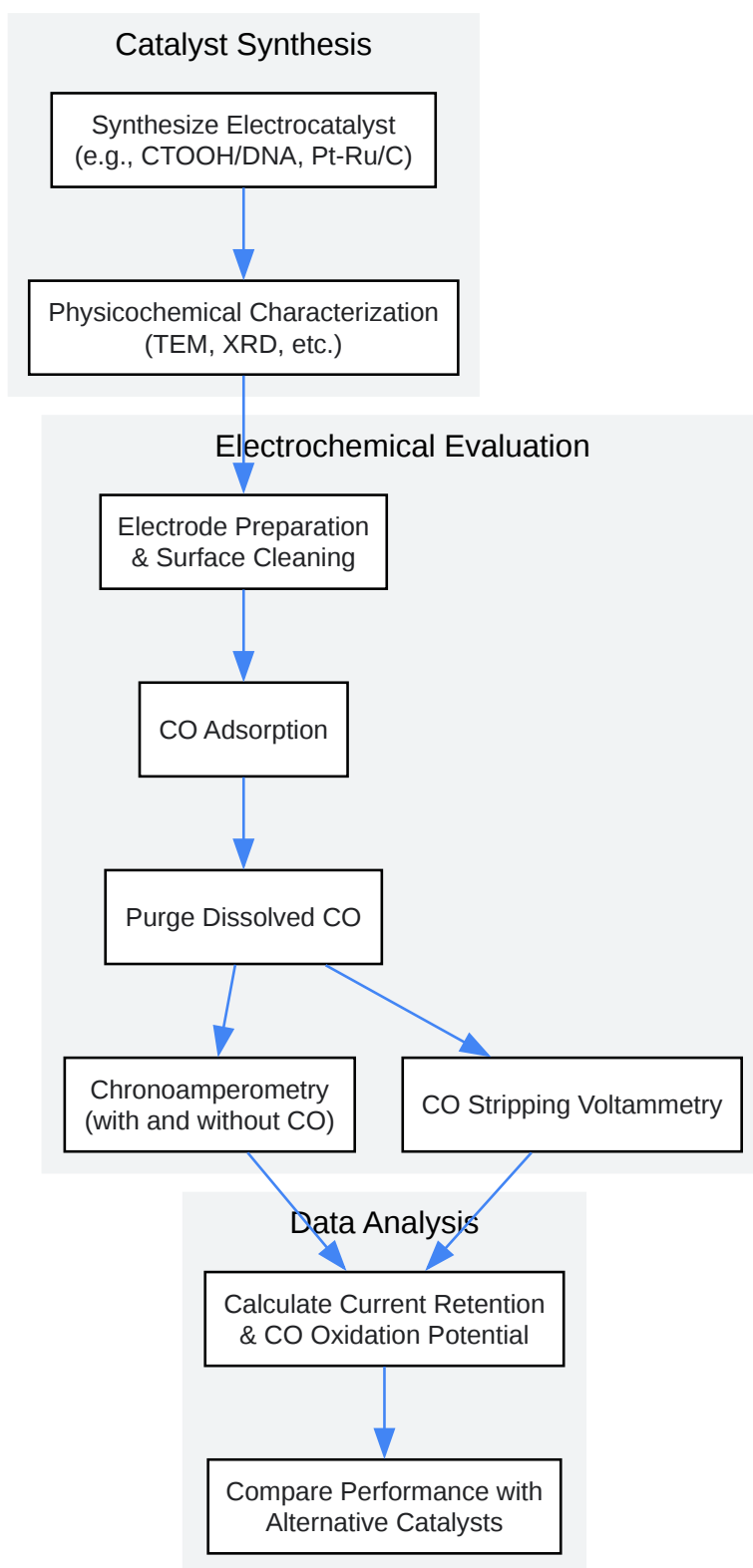
This technique is used to determine the electrochemical active surface area (ECSA) and to assess the catalyst's ability to oxidize adsorbed CO.<sup>[3][4]</sup>

- **Catalyst Surface Cleaning:** Perform cyclic voltammetry (e.g., 10 cycles) in an inert gas (N<sub>2</sub> or Ar) saturated electrolyte to clean the catalyst surface.<sup>[5]</sup>
- **CO Adsorption:** Hold the working electrode at a low potential (e.g., 0.05 V vs. RHE) and bubble CO gas through the electrolyte for a sufficient time (e.g., 15-30 minutes) to ensure monolayer adsorption of CO on the catalyst surface.<sup>[5][6]</sup>
- **Purging:** Purge the electrolyte with an inert gas (N<sub>2</sub> or Ar) for at least 30 minutes to remove all dissolved CO from the solution, leaving only the adsorbed CO monolayer on the electrode.
- **Stripping:** Perform cyclic voltammetry (typically 2-3 cycles) at a specific scan rate (e.g., 20-50 mV/s) in a defined potential window (e.g., 0.0 to 1.2 V vs. RHE). The first anodic scan will show a characteristic peak corresponding to the oxidative removal (stripping) of the adsorbed CO.<sup>[5][6]</sup> The peak position and area provide information about the CO tolerance and the ECSA, respectively.

## Visualizing Mechanisms and Workflows

### Experimental Workflow for Assessing CO Tolerance

The following diagram illustrates the typical experimental workflow for evaluating the CO tolerance of an electrocatalyst.

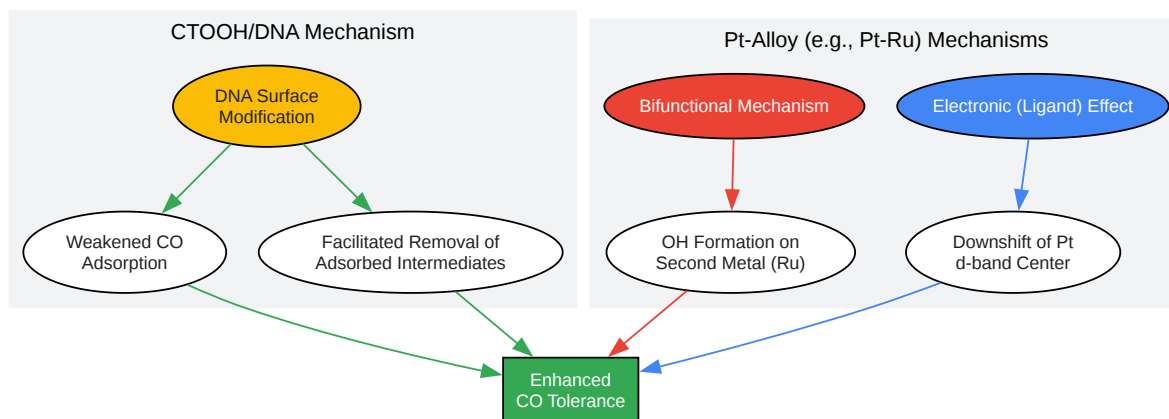


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Caption: Experimental workflow for CO tolerance assessment.

## Logical Relationship of CO Tolerance Mechanisms

This diagram illustrates the proposed and established mechanisms for enhanced CO tolerance in the compared electrocatalysts.



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- To cite this document: BenchChem. [Comparative Guide to CO Tolerance of DNA-Modified Cobalt Tungsten Electrocatalysts]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15134031#assessing-the-co-tolerance-of-dna-modified-cobalt-tungsten-electrocatalysts]

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